Chmfl-abl-053

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

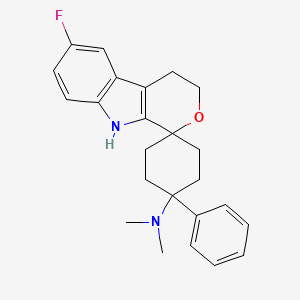

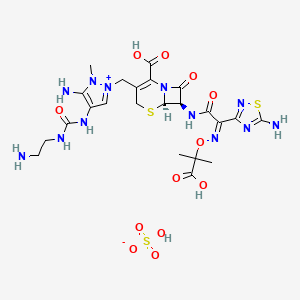

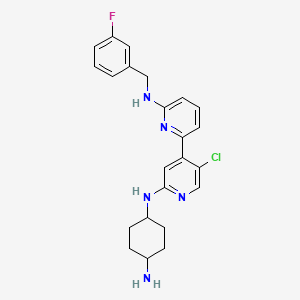

CHMFL-ABL-053 (also known as Compound 18a) is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinase . It has IC50 values of 70, 90, and 62 nM against ABL1, SRC, and p38, respectively . It has been shown to inhibit the proliferation of Chronic Myeloid Leukemia (CML) cell lines .

Synthesis Analysis

The synthesis of CHMFL-ABL-053 involves the conjugation of the compound to an amphiphilic polymer and subsequent self-assembly into a nanoparticle with high loading . This process greatly improves its solubility and drastically extends its circulation half-life .Molecular Structure Analysis

The molecular formula of CHMFL-ABL-053 is C28H26F3N7O2 . Its exact mass is 549.21 and its molecular weight is 549.558 .Chemical Reactions Analysis

CHMFL-ABL-053 has been shown to inhibit the proliferation of CML cell lines with GI50 of 14, 25, and 16 nM against K562, KU812, and MEG-01, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of CHMFL-ABL-053 are as follows: it has a molecular weight of 549.55 and a molecular formula of C28H26F3N7O2 .Applications De Recherche Scientifique

Potent BCR-ABL Inhibitor for Chronic Myeloid Leukemia : CHMFL-ABL-053 was identified as a highly potent and selective inhibitor of the BCR-ABL kinase, showing significant suppression of BCR-ABL autophosphorylation and downstream mediators. It inhibited the proliferation of CML cell lines and demonstrated promising pharmacokinetic properties in rats, suggesting potential as a therapeutic agent for CML (Liang et al., 2016).

Targeted Drug Delivery for Cancer Therapy : A nano-in-nano delivery system (NC@Lipo) was developed for the targeted delivery of hydrophobic drugs like CHMFL-ABL-053. This system, which combines drug nanocrystals and liposomes, showed high drug loading, better stability, and improved antitumor efficacy in vivo, highlighting the potential for efficient cancer therapy (Liang et al., 2021).

BCR-ABL Inhibitor CHMFL-074 : Related research on CHMFL-074, a similar compound to CHMFL-ABL-053, demonstrated its effectiveness against both native and mutant forms of BCR-ABL kinase, further reinforcing the potential of these compounds in treating CML (Liu et al., 2016).

Inhibitor CHMFL-ABL-039 for CML : Another compound, CHMFL-ABL-039, showed effectiveness against both native and Imatinib-resistant mutant forms of BCR-ABL kinase, underscoring the broader applicability of these inhibitors in precision medicine for CML (Wu et al., 2019).

ABL/c-KIT Dual Kinase Inhibitor CHMFL-ABL/KIT-155 : CHMFL-ABL/KIT-155, another related compound, inhibited both ABL and c-KIT kinases and showed potential in treating cancers driven by these kinases (Wang et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMFPDCIAWSZFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

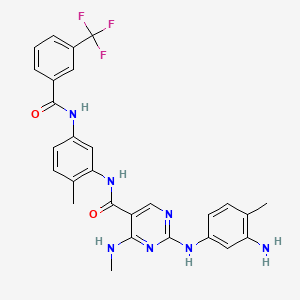

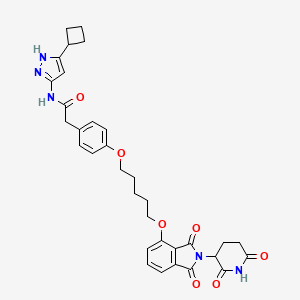

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)